molecular formula C9H6BrF3O B14768977 1-(6-Bromo-2-fluoro-3-methylphenyl)-2,2-difluoroethanone

1-(6-Bromo-2-fluoro-3-methylphenyl)-2,2-difluoroethanone

Katalognummer: B14768977
Molekulargewicht: 267.04 g/mol
InChI-Schlüssel: WNZHVTNBXRENBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Bromo-2-fluoro-3-methylphenyl)-2,2-difluoroethanone is an organic compound with a complex structure that includes bromine, fluorine, and methyl groups attached to a phenyl ring

Vorbereitungsmethoden

The synthesis of 1-(6-Bromo-2-fluoro-3-methylphenyl)-2,2-difluoroethanone typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. Common synthetic routes include:

    Halogenation: Introduction of bromine and fluorine atoms to the phenyl ring.

    Methylation: Addition of a methyl group to the phenyl ring.

    Ketone Formation: Introduction of the ethanone group through reactions such as Friedel-Crafts acylation.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperatures, pressures, and the use of catalysts.

Analyse Chemischer Reaktionen

1-(6-Bromo-2-fluoro-3-methylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. Major products formed depend on the specific reaction pathway chosen.

Wissenschaftliche Forschungsanwendungen

1-(6-Bromo-2-fluoro-3-methylphenyl)-2,2-difluoroethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(6-Bromo-2-fluoro-3-methylphenyl)-2,2-difluoroethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

1-(6-Bromo-2-fluoro-3-methylphenyl)-2,2-difluoroethanone can be compared with similar compounds such as:

    6-Bromo-2-fluoro-3-methylphenylboronic acid: Shares similar substituents but differs in the functional group attached to the phenyl ring.

    1-(6-Bromo-2-fluoro-3-methylphenyl)-2-fluoroethanone: Similar structure but with fewer fluorine atoms.

Eigenschaften

Molekularformel

C9H6BrF3O

Molekulargewicht

267.04 g/mol

IUPAC-Name

1-(6-bromo-2-fluoro-3-methylphenyl)-2,2-difluoroethanone

InChI

InChI=1S/C9H6BrF3O/c1-4-2-3-5(10)6(7(4)11)8(14)9(12)13/h2-3,9H,1H3

InChI-Schlüssel

WNZHVTNBXRENBO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C=C1)Br)C(=O)C(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.